Hydroxysafflor yellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32O16 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

(2R)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1 |

InChI Key |

IAVUBSCVWHLRGE-BNBSKSLMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)[C@@](C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxysafflor Yellow A: A Deep Dive into its Neuroprotective Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) glycoside derived from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties. Extensively utilized in traditional Chinese medicine for cerebrovascular ailments, modern pharmacological research is progressively unraveling the intricate molecular mechanisms that underpin its therapeutic effects. This technical guide provides an in-depth exploration of the core neuroprotective actions of HSYA, focusing on its modulation of key signaling pathways, its role in mitigating oxidative stress, inflammation, and apoptosis, and its impact on the integrity of the blood-brain barrier. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel neuroprotective therapeutics.

Core Neuroprotective Mechanisms of this compound

HSYA exerts its neuroprotective effects through a multi-targeted approach, influencing a cascade of cellular and molecular events that are implicated in neuronal injury and survival. The principal mechanisms include the modulation of critical signaling pathways, attenuation of oxidative stress and neuroinflammation, inhibition of apoptosis, and preservation of the blood-brain barrier.

Modulation of Key Signaling Pathways

HSYA has been demonstrated to interact with and modulate several key signaling pathways involved in neuronal survival and injury. These include:

-

JAK2/STAT3/SOCS3 Signaling Pathway: In the context of cerebral ischemia, HSYA has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often harmfully activated. Concurrently, HSYA can upregulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK2/STAT3 pathway. This dual action helps to mitigate the detrimental effects of ischemia-induced activation of this pathway.[1]

-

HIF-1α/BNIP3 Signaling Pathway: HSYA can activate the Hypoxia-Inducible Factor-1α (HIF-1α)/B-cell lymphoma 2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3) signaling pathway. This activation promotes neuronal autophagy, a cellular process of degradation and recycling of damaged components, which can be protective in the context of oxygen-glucose deprivation and reperfusion (OGD/R). By enhancing autophagy, HSYA helps to clear cellular debris and maintain cellular homeostasis, thereby reducing apoptosis.[2][3][4]

-

TLR4/NF-κB Signaling Pathway: Toll-like receptor 4 (TLR4) mediated activation of nuclear factor-kappa B (NF-κB) is a critical pathway in the inflammatory response following cerebral ischemia-reperfusion injury. HSYA has been shown to suppress this pathway by downregulating the expression of TLR4. This inhibition leads to a reduction in the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines, thus exerting an anti-inflammatory and neuroprotective effect.[5][6]

-

IL-17RA/ACT1/NF-κB Signaling Pathway: In neuroinflammation induced by astrocyte-derived IL-17A, HSYA can inhibit the IL-17RA/ACT1/NF-κB signaling loop. By disrupting this pathway, HSYA reduces the production of IL-17A by astrocytes, which in turn alleviates neuroinflammation and neuronal apoptosis.[7][8]

-

SIRT1 Signaling Pathway: HSYA has been found to activate the Sirtuin 1 (SIRT1) signaling pathway, which is involved in cellular stress resistance and longevity. Activation of SIRT1 by HSYA contributes to its antioxidant and anti-apoptotic effects.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurological disorders. HSYA demonstrates potent antioxidant properties by:

-

Enhancing Antioxidant Enzyme Activity: HSYA increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

-

Reducing Oxidative Damage Markers: It effectively reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibits the production of ROS.[9]

Anti-Inflammatory Effects

Neuroinflammation plays a pivotal role in the pathophysiology of neurodegenerative diseases and ischemic stroke. HSYA mitigates neuroinflammation by:

-

Inhibiting Pro-inflammatory Cytokine Production: As mentioned, HSYA suppresses the TLR4/NF-κB and IL-17RA/ACT1/NF-κB pathways, leading to a significant reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][7][8]

-

Modulating Microglial Activation: HSYA can modulate the phenotypic transformation of microglia, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, partly through the TREM2/TLR4/NF-κB pathway.[10]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative conditions. HSYA confers anti-apoptotic effects by:

-

Regulating Bcl-2 Family Proteins: HSYA can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It has been shown to decrease the expression of Bax and increase the expression of Bcl-2.[11]

-

Inhibiting Caspase Activity: HSYA can inhibit the activation of caspases, particularly caspase-3, which are key executioners of apoptosis.[2][4]

-

Down-regulating NR2B-containing NMDA Receptors: In excitotoxic neuronal death, HSYA can partially exert its protective effect by down-regulating the expression of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[11]

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Disruption of the BBB is a common feature in many neurological diseases. HSYA helps to maintain BBB integrity by:

-

Upregulating Tight Junction Proteins: HSYA can increase the expression of tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1), which are essential for maintaining the structural and functional integrity of the BBB.[6]

-

Reducing BBB Permeability: By strengthening the tight junctions, HSYA attenuates the increased BBB permeability observed in conditions like traumatic brain injury.[6]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective efficacy of HSYA.

Table 1: In Vivo Efficacy of HSYA in Cerebral Ischemia Models

| Animal Model | HSYA Dosage | Administration Route | Key Findings | Reference |

| MCAO Rats | 3.0 mg/kg and 6.0 mg/kg | Sublingual vein injection | Significantly decreased neurological deficit scores and reduced infarct area. | [12] |

| MCAO Rats | 8 mg/kg or higher | Unilateral common carotid artery | Significantly rescued neurological and functional deficits in a dose-dependent manner within 3 hours after ischemia. | [1] |

| MCAO Mice | Not specified | Not specified | Significantly down-regulated TLR4 expression, alleviating cerebral infarction and inflammatory neuronal damage. | [5] |

| MCAO Rats | 8 mg/kg and 16 mg/kg | Intraperitoneal injection | Improved learning and memory, and recovered synaptic plasticity impairment. | [13] |

Table 2: In Vitro Efficacy of HSYA in Neuronal Injury Models

| Cell Model | HSYA Concentration | Key Findings | Reference |

| Cultured fetal cortical cells | Not specified | Significantly inhibited neuron damage induced by glutamate (B1630785) and sodium cyanide. | [12] |

| SH-SY5Y cells (OGD/R) | Not specified | Further promoted the expression of HIF1A, inhibited CASP3, increased autophagy, and decreased apoptosis. | [2][3][4] |

| Primary cultured rat cortical neurons (NMDA-induced excitotoxicity) | Not specified | Attenuated excitotoxic neuronal death, decreased Bax expression, and reversed up-regulation of NR2B-containing NMDA receptors. | [11] |

| BV-2 microglia (Aβ₁₋₄₂-induced) | Not specified | Reduced the expression of pro-inflammatory mediators and conferred neuroprotection partially through the JAK2/STAT3 pathway. | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to evaluate the neuroprotective effects of HSYA.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia.

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

-

HSYA Administration: HSYA, dissolved in saline, is administered at various doses via different routes (e.g., intraperitoneal, intravenous, or intra-arterial injection) at specific time points before, during, or after ischemia.

-

Outcome Assessment: Neurological deficit scores, infarct volume (using TTC staining), and brain edema are assessed at various time points after reperfusion.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

The OGD/R model is a common in vitro model to simulate ischemic-reperfusion injury in cultured neuronal cells.

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a designated reperfusion time (e.g., 24 hours).

-

HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after the OGD period.

-

Cell Viability and Apoptosis Assays: Cell viability is assessed using assays like MTT or CCK-8. Apoptosis is evaluated by methods such as TUNEL staining, Annexin V/PI staining, or measuring caspase activity.

Western Blotting

Western blotting is used to quantify the expression levels of specific proteins.

-

Protein Extraction: Brain tissue or cultured cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-JAK2, STAT3, SOCS3, Bcl-2, Bax, cleaved caspase-3).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Immunofluorescence/Immunohistochemistry

These techniques are used to visualize the localization and expression of proteins within cells or tissues.

-

Tissue/Cell Preparation: Brain tissue is fixed, sectioned, and mounted on slides. Cultured cells are grown on coverslips and then fixed.

-

Permeabilization and Blocking: The samples are permeabilized to allow antibody entry and then blocked to reduce non-specific binding.

-

Primary Antibody Incubation: The samples are incubated with primary antibodies against the protein of interest.

-

Secondary Antibody Incubation: After washing, the samples are incubated with fluorophore-conjugated secondary antibodies.

-

Counterstaining and Mounting: The nuclei are often counterstained with DAPI. The slides or coverslips are then mounted with an anti-fade mounting medium.

-

Imaging: The samples are visualized and imaged using a fluorescence or confocal microscope.

Measurement of Oxidative Stress Markers

-

Sample Preparation: Brain tissue homogenates or cell lysates are prepared.

-

SOD and GSH-Px Activity Assays: Commercially available kits are used to measure the enzymatic activity of SOD and GSH-Px according to the manufacturer's instructions.

-

MDA Assay: The level of lipid peroxidation is determined by measuring MDA levels, typically using the thiobarbituric acid reactive substances (TBARS) assay.

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

Apoptosis Assays

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: The activity of key apoptotic caspases, such as caspase-3, is measured using colorimetric or fluorometric substrate assays.

Blood-Brain Barrier Permeability Assay

-

In Vivo Evans Blue Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. The amount of dye that extravasates into the brain parenchyma is quantified spectrophotometrically after perfusion to remove intravascular dye. An increase in Evans blue content in the brain indicates increased BBB permeability.

-

In Vitro Transendothelial Electrical Resistance (TEER): Brain microvascular endothelial cells are cultured on a semipermeable membrane in a Transwell system. The integrity of the endothelial barrier is assessed by measuring the TEER. A decrease in TEER indicates increased permeability.

Signaling Pathway and Experimental Workflow Diagrams

Caption: HSYA's multifaceted neuroprotective signaling network.

Caption: Workflow for assessing HSYA's neuroprotective effects.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a complex and multifaceted mechanism of action. Its ability to modulate critical signaling pathways, combat oxidative stress and neuroinflammation, inhibit apoptosis, and preserve the integrity of the blood-brain barrier underscores its therapeutic potential for a range of neurological disorders, particularly those with an ischemic or neurodegenerative component. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular interactions of HSYA with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately translating the promising preclinical findings into effective clinical therapies.

References

- 1. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 3. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

The Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Guide for Researchers

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Traditionally used in Chinese medicine to improve blood circulation, HSYA has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4] This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this natural compound.

Pharmacological Properties and Therapeutic Potential

HSYA exhibits a remarkable range of biological effects, positioning it as a promising candidate for the treatment of various diseases. Its primary pharmacological activities include potent cardiovascular and neuroprotective effects, alongside significant anti-inflammatory and antioxidant properties.[1][3][5][6]

Cardiovascular Effects

HSYA has been extensively studied for its beneficial effects on the cardiovascular system. It is clinically used in China in the form of Safflor yellow injection for treating conditions like angina pectoris.[1][6] The cardioprotective mechanisms of HSYA are multifaceted and include:

-

Anti-myocardial Ischemia: HSYA has been shown to reduce myocardial infarct size and improve cardiac function in animal models of myocardial ischemia/reperfusion (I/R) injury.[7][8][9][10] It achieves this by inhibiting the elevation of creatine (B1669601) kinase-MB (CK-MB) and malondialdehyde (MDA) content, while preserving the activity of superoxide (B77818) dismutase (SOD) and endothelial nitric oxide synthase (eNOS).[9]

-

Anticoagulant and Anti-thrombotic Effects: In vitro studies have demonstrated the anticoagulant action of HSYA.[6] It can also alleviate platelet aggregation and inhibit thrombosis.[11]

-

Vasorelaxant Effects: HSYA induces vasodilation in a concentration-dependent manner, which may contribute to its blood pressure-lowering effects.[12] Studies in spontaneously hypertensive rats have shown that HSYA can normalize blood pressure and heart rate.[13]

-

Anti-atherosclerosis: HSYA shows potential in mitigating atherosclerosis by suppressing foam cell formation and inhibiting the proliferation and migration of vascular smooth muscle cells.[14]

Neuroprotective Effects

HSYA demonstrates significant neuroprotective properties, making it a potential therapeutic agent for neurological disorders such as cerebral ischemia and neurodegenerative diseases.[1][6][15] Its neuroprotective actions are attributed to:

-

Reduction of Cerebral Infarct Volume: In animal models of middle cerebral artery occlusion (MCAO), HSYA treatment has been shown to dose-dependently reduce cerebral infarct volume and improve neurological deficit scores.[1][2]

-

Anti-excitotoxicity: HSYA can attenuate neuronal death induced by N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[15]

-

Anti-apoptotic and Pro-survival Signaling: HSYA protects neurons by inhibiting apoptosis and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[5]

-

Modulation of Neuroinflammation: HSYA can suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines in the brain.[16]

Anti-inflammatory Effects

A key aspect of HSYA's therapeutic potential lies in its potent anti-inflammatory activity. It has been shown to inhibit the production of various pro-inflammatory mediators, including:

HSYA exerts these effects by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.

Antioxidant Effects

HSYA is a potent antioxidant, capable of scavenging free radicals and enhancing the endogenous antioxidant defense systems.[6] Its antioxidant activity is a cornerstone of its protective effects in various disease models. HSYA has been shown to:

-

Increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6]

-

Reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6]

-

Activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of cellular antioxidant responses.[16][17]

Quantitative Data on Pharmacological Effects

The following tables summarize the quantitative data from various preclinical studies on the pharmacological effects of this compound.

Table 1: Cardiovascular Effects of HSYA

| Parameter | Animal Model | HSYA Dosage | Effect | Reference |

| Myocardial Infarct Size | Rat (Coronary Artery Ligation) | 4 or 8 mg/kg | Reduction in infarct size | [9][18] |

| Creatine Kinase-MB (CK-MB) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Inhibition of elevation | [9] |

| Malondialdehyde (MDA) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Inhibition of elevation | [9] |

| Superoxide Dismutase (SOD) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Reduction of decrease in activity | [9] |

| Endothelial Nitric Oxide Synthase (eNOS) | Rat (Myocardial Ischemia) | 4 or 8 mg/kg | Reduction of decrease in activity | [9] |

| Blood Pressure & Heart Rate | Spontaneously Hypertensive Rats | 0.1-3 mg/kg (IV) | Dose-dependent reduction | [19] |

Table 2: Neuroprotective Effects of HSYA

| Parameter | Animal Model | HSYA Dosage | Effect | Reference |

| Neurological Deficit Score | Rat (MCAO) | 4, 8, or 16 mg/kg | Dose-dependent improvement | [15] |

| Cerebral Infarct Volume | Rat (MCAO) | 4, 8, or 16 mg/kg | Dose-dependent reduction | [15] |

| Neuronal Apoptosis | Rat Cortical Neurons (NMDA-induced) | Not specified | Attenuation of apoptotic cell death | [15] |

| Reactive Oxygen Species (ROS) | PC12 cells (OGD/R) | Not specified | Significant reduction | [5] |

Table 3: Anti-inflammatory and Antioxidant Effects of HSYA

| Parameter | Model | HSYA Dosage/Concentration | Effect | Reference |

| TNF-α, IL-1β, IL-6 (mRNA) | Rat (Acute Soft Tissue Injury) | 16, 32, or 64 mg/kg | Alleviation of increased levels | [11] |

| NF-κB Activation | Rat (Acute Soft Tissue Injury) | 16, 32, or 64 mg/kg | Inhibition of increased activation | [11] |

| IL-1β and IL-18 Secretion | RAW264.7 Macrophages (LPS-induced) | 25, 50, and 100 μM | Inhibition of secretion | [20] |

| Xanthine Oxidase (XO) Activity | In vitro | IC50 = 40.04 μM | Inhibition | [20] |

| DPPH Radical Scavenging | In vitro | Not specified | Scavenging activity demonstrated | [21] |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Not specified | Antioxidant capacity demonstrated | [21] |

Key Signaling Pathways Modulated by HSYA

The pharmacological effects of HSYA are mediated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[9][22] HSYA has been shown to activate this pathway, which contributes to its anti-apoptotic and pro-survival effects in various cell types, including neurons and pancreatic β-cells.[5][23]

References

- 1. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 3. A Combination of Astragaloside IV and this compound Attenuates Cerebral Ischemia-Reperfusion Injury via NF-κB/NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 7. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]

- 8. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - hsa eco [kegg.jp]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates the expression of inflammatory cytokines in acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]

- 14. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]

- 17. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Technical Guide to its Signaling Pathways in Cancer Cells

Abstract

Hydroxysafflor yellow A (HSYA), a primary active chalconoid glycoside extracted from the safflower (Carthamus tinctorius L.), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and, increasingly, anti-cancer effects[1][2]. This technical guide provides an in-depth overview of the molecular mechanisms underlying HSYA's anti-neoplastic properties, with a specific focus on its modulation of core signaling pathways in cancer cells. We consolidate available quantitative data, present detailed experimental methodologies for key assays, and provide visual representations of the affected signaling cascades. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of natural compounds as therapeutic agents.

Introduction

This compound is a water-soluble compound that has been a subject of interest for its therapeutic potential in various diseases[1]. In the context of oncology, emerging evidence highlights HSYA's ability to inhibit cancer cell proliferation, migration, and invasion, while promoting apoptosis across a spectrum of cancer types, including colorectal, gastric, lung, and liver cancers[3][4][5]. Its multi-target nature makes it a compelling candidate for further investigation as a standalone or adjuvant cancer therapy[6][7]. This guide delves into the specific signaling cascades that HSYA commandeers to exert its anti-tumor effects.

Core Signaling Pathways Modulated by HSYA

HSYA's anti-cancer activity is attributed to its ability to interfere with several critical signaling pathways that govern cell growth, survival, and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a central role in cell survival and proliferation[8]. HSYA has been shown to exert inhibitory effects on this pathway in various cancer models.

In colorectal cancer (CRC) cells, HSYA activates the Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn upregulates the expression of Phosphatase and Tensin Homolog (PTEN)[3][4]. PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt pathway[7]. By increasing PTEN expression, HSYA leads to a subsequent decrease in the phosphorylation of Akt (p-Akt), thereby inhibiting the downstream signaling that promotes cancer cell survival and growth[3][4]. Similarly, in non-small cell lung cancer (NSCLC) and chemoresistant colorectal cancer cells, HSYA has been observed to downregulate the phosphorylation of both Akt and mTOR[6][9].

Table 1: Effects of HSYA on PI3K/Akt/mTOR Pathway Components

| Cancer Type | Cell Line(s) | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | PPARγ, PTEN | Upregulated expression | [4] |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | p-Akt/Akt ratio | Decreased | [4] |

| Non-Small Cell Lung Cancer | A549, H1299 | 5, 10, 20 µM | p-PI3K, p-Akt, p-mTOR | Downregulated expression | [3] |

| Colorectal Cancer (w/ 5-FU) | Not Specified | Not Specified | p-Akt, p-mTOR | Significantly reduced phosphorylation |[9] |

The MAPK/ERK and p38 MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK and p38 MAPK pathways, are crucial for transducing extracellular signals to intracellular targets, thereby regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a common feature of cancer.

HSYA has been found to inhibit the ERK/MAPK pathway in LPS-induced non-small cell lung cancer cells, contributing to the suppression of proliferation and migration[3]. In hepatocellular carcinoma, HSYA suppresses angiogenesis by inhibiting the phosphorylation of p38 MAPK[10]. This inhibition is linked to a decrease in the production of matrix metalloproteinases (MMPs), which are crucial for invasion and metastasis.

Table 2: Effects of HSYA on MAPK Pathway Components

| Cancer Type | Cell Line(s) | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Non-Small Cell Lung Cancer | A549, H1299 | 5, 10, 20 µM | p-ERK | Downregulated expression | [3] |

| Hepatocellular Carcinoma | HepG2 | Not Specified | p-p38 MAPK | Suppressed phosphorylation |[10] |

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, and its constitutive activation is linked to the development and progression of many cancers. It controls the transcription of genes involved in cell survival, proliferation, and angiogenesis. HSYA has been reported to modulate the NF-κB pathway, contributing to its anti-tumor effects, although detailed quantitative data from the reviewed sources are limited. In H22 tumor-bearing mice, HSYA was shown to inhibit angiogenesis by blocking the NF-κB signaling pathway[6].

Table 3: Effects of HSYA on NF-κB Pathway Components

| Cancer Type | Model System | HSYA Concentration(s) | Target Pathway | Observed Effect | Citation(s) |

|---|

| Hepatocellular Carcinoma | H22 tumor-bearing mice | Not Specified | NF-κB signaling | Blocked |[6] |

HSYA's Impact on Key Cancer Hallmarks

Induction of Apoptosis

A key mechanism of HSYA's anti-cancer effect is the induction of apoptosis, or programmed cell death. HSYA modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in colorectal cancer cells[4]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the activation of executioner caspases, such as caspase-3, culminating in cell death[4].

Table 4: Effects of HSYA on Apoptosis

| Cancer Type | Cell Line(s) | HSYA Concentration(s) / IC50 | Target Protein(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| T-cell Leukemia | Jurkat | IC50 (24h): 99.08 µMIC50 (48h): 77.81 µMIC50 (72h): 59.05 µM | Cell Viability | Inhibition | [11] |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Bax, Cleaved Caspase-3 | Upregulated expression | [4] |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Bcl-2 | Downregulated expression | [4] |

| Gastric Carcinoma | BGC-823 | 100 µM | Caspase-3 | Increased mRNA expression | [5][7][12] |

| Gastric Carcinoma | BGC-823 | 100 µM | Apoptosis | Induced |[5][7][12] |

Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are hallmarks of malignant tumors. HSYA has been shown to interfere with these processes. It inhibits angiogenesis in hepatocellular carcinoma by modulating the ERK/MAPK and NF-κB pathways in vivo and by suppressing p38 MAPK phosphorylation[6][10]. A key target in angiogenesis is the Vascular Endothelial Growth Factor (VEGF), though direct quantitative data on HSYA's effect on VEGF from the reviewed sources is pending.

Metastasis is a multi-step process that involves the degradation of the extracellular matrix, often mediated by matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. HSYA has been found to lower the production of MMP-2 and MMP-9 in HepG2 cells, which is attributed to the suppression of the p38MAPK/ATF-2 signaling pathway[6].

Table 5: Effects of HSYA on Angiogenesis and Metastasis Markers

| Cancer Type | Cell Line | HSYA Concentration(s) | Target Protein(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma | HepG2 | Not Specified | MMP-2, MMP-9 | Lowered production | [6] |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | E-cadherin | Upregulated expression | [4] |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | N-cadherin, Vimentin | Downregulated expression |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of HSYA on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of HSYA and to calculate its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HSYA in culture medium. Remove the old medium from the wells and add 100 µL of the HSYA-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve HSYA).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against HSYA concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of HSYA for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of HSYA on the migratory capacity of cancer cells.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch ("wound") across the cell monolayer.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with a fresh medium containing different concentrations of HSYA or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

-

Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add HSYA at desired concentrations to both the upper and lower chambers.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse HSYA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from HSYA-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for the target genes and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential by modulating multiple key signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB cascades. Its ability to induce apoptosis and inhibit metastasis and angiogenesis further underscores its promise as a therapeutic agent. The data presented in this guide highlight the dose-dependent and cell-type-specific effects of HSYA.

Future research should focus on elucidating the complete quantitative landscape of HSYA's effects on a broader range of cancer cell lines and in vivo models. Comprehensive proteomic and transcriptomic analyses will be invaluable in identifying additional targets and understanding the intricate crosstalk between the signaling pathways it modulates. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of HSYA, both as a monotherapy and in combination with existing chemotherapeutic agents, to pave the way for its potential clinical application in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibited lipopolysaccharide-induced non-small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [this compound inhibits proliferation, migration, and chemoresistance of colorectal cancer cells through Akt/mTOR-autophagy pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery and chemical structure of Hydroxysafflor yellow A

An In-depth Technical Guide to the Discovery and Chemical Structure of Hydroxysafflor yellow A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HSYA) is a prominent water-soluble quinochalcone C-glycoside that stands as the principal bioactive constituent of the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] First isolated in 1993 by Meselhy et al., HSYA has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] This has led to its clinical use in treating cardiovascular and cerebrovascular diseases.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and chemical structure elucidation of HSYA, presenting detailed experimental protocols and quantitative data for the scientific community.

Discovery and Initial Isolation

This compound was first reported in 1993 by a team of researchers led by Meselhy.[1][2] It was isolated from the florets of Carthamus tinctorius L.[1][2] HSYA is recognized as a key standard for the quality control of Carthami Flos in the Chinese Pharmacopoeia due to its significant abundance and potent biological activities.[1] It is a yellow amorphous powder with the molecular formula C27H32O16.[3][4]

Experimental Protocols

Detailed methodologies for the extraction, purification, and structural analysis of this compound are outlined below. These protocols are based on both historical and contemporary scientific literature.

Extraction and Purification of HSYA

Several methods have been developed for the extraction and purification of HSYA from safflower. Early methods often involved solvent extraction followed by column chromatography. More recent methods have optimized this process for higher yield and purity.

Table 1: Comparison of HSYA Extraction Methods

| Method | Solvent System | Key Parameters | Yield | Purity | Reference |

| Microwave-Assisted Extraction | 50% Ethanol-Water | Microwave digestion for 30 min | Not specified | 89.78% | [5] |

| Ultrasonic Extraction | Water | 40-60 °C, 40 kHz, 50 min | 62.7% (of final product) | 99.8% | [6] |

| DMSO Extraction | DMSO | 80°C for 1 h, followed by heating for 50 min | 14.56% | Not specified | [3] |

| Water Immersion | Water | Not specified | 0.023% - 0.066% | Not specified | [3] |

Detailed Protocol: Ultrasonic-Assisted Extraction and Chromatographic Purification

This protocol is adapted from a high-yield preparation method and provides a robust procedure for obtaining high-purity HSYA.

-

Extraction:

-

Macroporous Resin Chromatography:

-

The supernatant from the centrifugation step is loaded onto a pre-treated HZ801 macroporous adsorption resin column.[6]

-

The column is washed with deionized water to remove impurities.

-

HSYA is eluted from the resin using an ethanol-water gradient.

-

-

Sephadex and Ultrafiltration:

-

The HSYA-rich eluate is further purified using a Sephadex LH-20 column.

-

The final purification step involves ultrafiltration.[6]

-

-

Lyophilization:

-

The purified HSYA solution is freeze-dried to yield a dry powder with a purity of up to 99.8%.[6]

-

Chemical Structure Elucidation

The chemical structure of HSYA was determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.[1][7][8]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[1][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.[1]

Table 2: Key Spectroscopic Data for HSYA

| Technique | Key Findings |

| HR-ESI-MS | Molecular formula: C27H32O16; m/z: 611.1450 [M-H]⁻[1][9] |

| IR (KBr, cm⁻¹) | 3384, 2928, 1625, 1605, 1519, 1426[1] |

| UV (λmax) | 403 nm[3][4] |

| ¹H-NMR (DMSO-d6, 300 MHz) | δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J = 15 Hz, H-8), 7.52 (1H, d, J = 15 Hz, H-9)[1] |

A significant finding in the structural elucidation of HSYA is the existence of keto-enol tautomers.[7][8] Later, more detailed NMR studies revealed that the initially proposed structure was one of two tautomeric forms, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[7][8]

Visualizations

Discovery and Isolation Workflow

Caption: Workflow for the discovery and isolation of HSYA.

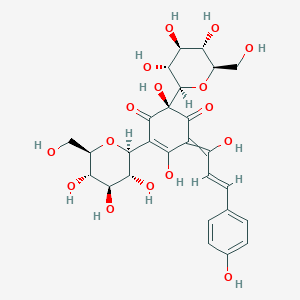

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Biosynthetic Pathway of HSYA

References

- 1. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery [mdpi.com]

- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 7. NMR solution structure study of the representative component this compound and other quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Carthamus tinctorius (Safflower) Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamus tinctorius L., commonly known as safflower, is an annual herbaceous plant from the Asteraceae family, with a long history of use in traditional medicine, particularly in Asia and the Middle East.[1][2] Traditionally, its florets have been used to treat a wide range of conditions, including cardiovascular diseases, gynecological disorders, pain, and inflammation.[3][4] Modern pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities.

The primary bioactive constituents responsible for these effects are flavonoids, particularly quinochalcone C-glycosides.[3][4] The most studied of these are Hydroxysafflor yellow A (HSYA), safflor yellow A (SYA), and the red pigment carthamin.[5][6] These compounds, along with others like alkaloids, polyacetylenes, and organic acids, contribute to the plant's therapeutic potential.[4][7] Safflower extracts have demonstrated significant antioxidant, anti-inflammatory, neuroprotective, and cardiovascular protective effects, making them a subject of intense interest for drug discovery and development.[3][7]

This technical guide provides an in-depth overview of the key biological activities of Carthamus tinctorius extracts, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.

Antioxidant Activity

The antioxidant properties of Carthamus tinctorius extracts are fundamental to many of its other biological activities. These effects are primarily attributed to its rich content of phenolic and flavonoid compounds, which can scavenge free radicals, chelate metal ions, and enhance the expression of endogenous antioxidant enzymes.[8][9]

Quantitative Data: Antioxidant Capacity

| Extract/Compound | Assay | Result (IC50 or % Inhibition) | Reference Study |

| C. tinctorius Honey Extract (ECH) | DPPH Radical Scavenging | IC50: 68.23 µg/mL | [9] |

| C. tinctorius Honey Extract (ECH) | ABTS+ Radical Scavenging | IC50: 81.88 µg/mL | [9] |

| Crude C. tinctorius Extract | Lipid Peroxidation Inhibition | 94.50% inhibition at 20 µg/mL | [10] |

| Aqueous C. tinctorius Flower Extract | DPPH Radical Scavenging | 99.65% scavenging activity | [8] |

| Polyphenol Extract from C. tinctorius | Total Polyphenol Content | 3.5 g GAE/100 g | [11] |

| Polyphenol Extract from C. tinctorius | Total Flavonoid Content | 330 mg CE/100 g | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on the methodology used to evaluate the antioxidant activity of Carthamus tinctorius honey extract.[9]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Prepare various concentrations of the C. tinctorius extract (e.g., ECH) in methanol.

-

Use ascorbic acid as a positive control, preparing it in a similar concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the extract solution at different concentrations to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank is prepared with 100 µL of methanol and 100 µL of the extract solution. The control contains 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] * 100

-

Plot the scavenging percentage against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

-

Visualization: Antioxidant Mechanism Workflow

Caption: Workflow of the antioxidant action of Carthamus tinctorius extracts.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Carthamus tinctorius extracts, particularly its flavonoids, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2/HO-1, thereby reducing the production of pro-inflammatory mediators.[9][12]

Quantitative Data: Anti-inflammatory Effects

| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |

| C. tinctorius Honey Extract (ECH) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Release | Significant inhibition | [9] |

| C. tinctorius Honey Extract (ECH) | LPS-stimulated RAW 264.7 cells | iNOS, IL-1β, TNF-α mRNA | Down-regulated expression | [9] |

| This compound (HSYA) | LPS-induced A549 cells | NF-κB p65 nuclear translocation | Suppressed | [13] |

| This compound (HSYA) | LPS-induced A549 cells | p38 MAPK phosphorylation | Suppressed | [13] |

| C. tinctorius Ethanolic Extract (CTE) | Rheumatoid Arthritis Mice Model | IL-1β level | Dose-dependent reduction | [14] |

| C. tinctorius Ethanolic Extract (CTE) | Rheumatoid Arthritis Mice Model | IL-6 level | Dose-dependent reduction | [14] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is adapted from studies evaluating the effects of safflower extracts on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][12]

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the safflower extract (e.g., 2.5–5 µg/mL for ECH) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group receives no LPS or extract, and an LPS-only group is included.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

-

Mix the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.

-

-

Gene Expression Analysis (RT-qPCR):

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., iNOS, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

Visualization: NF-κB and Nrf2 Signaling Pathways

Caption: Safflower extract modulates NF-κB and Nrf2/HO-1 pathways.

Neuroprotective Effects

Carthamus tinctorius extracts and their components, such as HSYA, exhibit significant neuroprotective properties. These effects are crucial for potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in mitigating damage from cerebral ischemia-reperfusion injury. The mechanisms involve anti-inflammatory action, antioxidant effects, and modulation of key cell survival pathways.[15][16][17]

Quantitative Data: Neuroprotective Outcomes

| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |

| Safflower Flavonoid Extract (SAFE) | 6-OHDA rat model of Parkinson's | Behavioral performance | Improved | [16] |

| Safflower Flavonoid Extract (SAFE) | 6-OHDA mouse model of Parkinson's | Tyrosine hydroxylase (TH) levels | Regulated | [15] |

| Safflower Flavonoid Extract (SAFE) | 6-OHDA mouse model of Parkinson's | Iba-1 protein level (microglia activation) | Reduced in striatum | [15] |

| Safflower Leaf Powder (SLP) | APP/PS1 mice model of Alzheimer's | Cognitive impairment (water maze test) | Markedly improved | [18] |

| Safflower Leaf Powder (SLP) | APP/PS1 mice model of Alzheimer's | Aβ burden | Decreased | [18] |

| This compound (HSYA) | Parkinson's mouse model | BDNF, p-PI3K/PI3K, p-AKT/AKT expression | Promoted | [19] |

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease Model

This protocol is a generalized representation based on methodologies for inducing Parkinson's disease in rodents to test neuroprotective agents.[15][16]

-

Animal Model Induction:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or substantia nigra.

-

-

Treatment Administration:

-

Following a recovery period (e.g., one week), begin daily administration of the safflower extract or placebo via oral gavage.

-

Treatment duration is typically several weeks (e.g., three weeks).[15]

-

-

Behavioral Assessment:

-

Perform apomorphine-induced rotation tests to confirm the lesion and assess motor asymmetry. Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and count the number of contralateral rotations over a 30-minute period.

-

Conduct other behavioral tests like the cylinder test or rotarod test to evaluate motor function.

-

-

Histological and Biochemical Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Collect brain tissue. Post-fix, cryoprotect, and section the brains (e.g., substantia nigra and striatum).

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

-

Use Western blotting or ELISA to measure levels of relevant proteins (e.g., Iba-1 for microglial activation, α-synuclein, BDNF, p-Akt).

-

Visualization: Neuroprotective Signaling Pathways

Caption: Safflower extract promotes neuronal survival via PI3K/Akt and MAPK pathways.

Cardiovascular and Cerebrovascular Effects

The traditional use of Carthamus tinctorius for "activating blood circulation" is strongly supported by modern research.[3][20] Extracts, particularly Safflower Yellow (SY) and its main component HSYA, have been shown to protect against myocardial ischemia, reduce hypertension, inhibit thrombosis, and improve microcirculation.[20][21] These effects are mediated through antioxidant, anti-inflammatory, and vasodilatory mechanisms.

Quantitative Data: Cardioprotective and Vasculoprotective Effects

| Extract/Compound | Model System | Target/Parameter | Result | Reference Study |

| Safflower Yellow (SY) | Rabbits | Total Cholesterol | Diminished after 14 days | [22] |

| Safflower Yellow (SY) | Rabbits | HDL Cholesterol | Augmented after 14 days | [22] |

| This compound (HSYA) | Hypoxia/Reperfusion-induced H9C2 cells | Apoptosis & Oxidative Stress | Attenuated via Akt/Nrf2/HO-1 pathway | [13] |

| This compound (HSYA) | Myocardial Infarction (MI) mice | Cardiac troponin I (cTnI) | Lowered levels | [13] |

| C. tinctorius Water Extract | Subjects with coronary disease | Blood Cholesterol | Reduced in 83% of subjects (6-week treatment) | [22] |

| Safflower Oil | Patients with Metabolic Syndrome | Systolic Blood Pressure | Reduced by 8.80 mmHg (12-week trial) | [23] |

Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Injury Model

This protocol describes the left anterior descending (LAD) coronary artery ligation model in rats, commonly used to study cardioprotective agents.[13]

-

Animal Preparation and Surgery:

-

Use adult male Sprague-Dawley rats. Anesthetize the animals (e.g., with ketamine/xylazine) and ventilate them mechanically.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) for a period of time to induce ischemia (e.g., 30 minutes).

-

Release the ligature to allow for reperfusion (e.g., for 2-24 hours). Sham-operated animals undergo the same procedure without LAD ligation.

-

-

Drug Administration:

-

Administer the C. tinctorius extract (e.g., HSYA) or vehicle intravenously or intraperitoneally at a specific time point, for example, just before reperfusion.

-

-

Assessment of Myocardial Injury:

-

Infarct Size Measurement: At the end of the reperfusion period, re-ligate the LAD and infuse Evans blue dye to delineate the non-ischemic area (area at risk). Excise the heart, slice it, and incubate the slices in 1% triphenyltetrazolium (B181601) chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted area remains pale. Calculate the infarct size as a percentage of the area at risk.

-

Cardiac Function: Use echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after the I/R injury.

-

Biochemical Markers: Collect blood samples to measure serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) using ELISA kits.

-

Visualization: Cardioprotective Mechanism of HSYA

Caption: HSYA protects cardiomyocytes via the Akt/Nrf2/HO-1 signaling pathway.

Conclusion and Future Directions

Carthamus tinctorius L. is a rich source of bioactive compounds with a wide array of pharmacological activities. The extracts and their purified components, particularly HSYA, have demonstrated significant potential in managing conditions related to oxidative stress, inflammation, neurodegeneration, and cardiovascular disease. The mechanisms of action often converge on key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and PI3K/Akt, highlighting their pleiotropic effects.

The data summarized in this guide provides a strong foundation for drug development professionals. However, further research is required to:

-

Standardize Extracts: Develop well-characterized extracts with consistent bioactive profiles to ensure reproducibility in preclinical and clinical studies.

-

Elucidate Pharmacokinetics: Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) studies for key compounds like HSYA to optimize dosing and delivery.

-

Conduct Rigorous Clinical Trials: Move beyond preclinical models to well-designed, placebo-controlled human trials to confirm efficacy and safety for specific indications.

-

Explore Synergistic Effects: Investigate the potential synergistic interactions between different compounds within the safflower extract, which may contribute to its overall therapeutic efficacy.

By addressing these areas, the full therapeutic potential of Carthamus tinctorius can be unlocked, paving the way for novel, plant-derived therapies for a range of complex diseases.

References

- 1. Frontiers | Extraction, Structures, Bioactivities and Structure-Function Analysis of the Polysaccharides From Safflower (Carthamus tinctorius L.) [frontiersin.org]

- 2. Frontiers | Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications [frontiersin.org]

- 3. Frontiers | Pharmacological actions and applications of safflower flavonoids [frontiersin.org]

- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. Antioxidant and Anti-Inflammatory Activities of Safflower (Carthamus tinctorius L.) Honey Extract [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Neuroprotective Effects of Safflower Flavonoid Extract in 6-Hydroxydopamine-Induced Model of Parkinson's Disease May Be Related to its Anti-Inflammatory Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of A Standardized Flavonoid Extract of Safflower Against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safflower Yellow Pigment Alleviates Cerebral Ischemia‐Reperfusion Injury via Protein Nitration and Oxidative Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 20. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Medical uses of Carthamus tinctorius L. (Safflower): a comprehensive review from Traditional Medicine to Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. examine.com [examine.com]

Hydroxysafflor Yellow A: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant scientific attention for its potent pharmacological properties.[1][2][3] Possessing a range of biological activities, HSYA has demonstrated notable antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for therapeutic development in various disease models, including cardiovascular and cerebrovascular diseases.[1][4][5] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory mechanisms of HSYA, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antioxidant Effects of this compound

HSYA exerts its antioxidant effects through multiple mechanisms, including the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[4][6]

Quantitative Data on Antioxidant Effects

The antioxidant capacity of HSYA has been quantified in various in vitro and in vivo models. The following tables summarize key findings on its impact on crucial markers of oxidative stress.

Table 1: In Vitro Antioxidant Activity of HSYA

| Model System | Treatment | Outcome Measure | Result | Reference |

| Oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons | HSYA (40, 60, 80 µM) | Cell viability | Increased in a dose-dependent manner | [4] |

| Cyclosporin (B1163) A (CsA)-induced HK-2 cells | HSYA (20, 40, 80, 160 µmol/L) + CsA (2 µmol/L) | ROS content | Reduced | [7] |

| CsA-induced HK-2 cells | HSYA (20, 40, 80, 160 µmol/L) + CsA (2 µmol/L) | MDA content | Reduced | [7] |

| CsA-induced HK-2 cells | HSYA treatment | SOD, CAT, GSH-Px activities | Significantly increased compared to CsA group | [7] |

| Hypoxia/reoxygenation (H/R)-treated HK-2 cells | HSYA (5, 10, 20 µg/ml) | T-AOC, SOD, CAT activities | Increased | [8] |

| H/R-treated HK-2 cells | HSYA (5, 10, 20 µg/ml) | ROS, MDA, 8-OH-dG levels | Decreased | [8] |

Table 2: In Vivo Antioxidant Activity of HSYA

| Animal Model | Treatment | Tissue/Sample | Outcome Measure | Result | Reference |

| Traumatic brain injury (TBI) rats | HSYA | Brain tissue | SOD, CAT activities, GSH level, GSH/GSSG ratio | Increased | [9] |

| TBI rats | HSYA | Brain tissue | MDA, GSSG levels | Decreased | [9] |

| Type 2 diabetic nephropathy rats | HSYA | Serum and renal tissue | SOD activity | Markedly increased | [10] |

| Type 2 diabetic nephropathy rats | HSYA | Serum and kidney tissue | MDA level | Evidently decreased | [10] |

| Ischemic heart disease models (rodents) | HSYA | Myocardium | SOD levels | Increased | [11] |

| Ischemic heart disease models (rodents) | HSYA | Myocardium | MDA levels | Reduced | [11] |

Experimental Protocols for Assessing Antioxidant Activity

1. Cell Viability Assay (MTT Assay) [7]

-

Cell Seeding: HK-2 cells in the logarithmic growth phase are seeded into a 96-well plate at a density of 5 × 10³ cells per well.

-

Treatment: Cells are treated with different concentrations of HSYA (e.g., 0, 20, 40, 80, and 160 µmol/L) in the presence of an inducing agent (e.g., 2 µmol/L Cyclosporin A) for 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated at 37°C for 4 hours.

-

Solubilization: The supernatant is discarded, and 200 µL of DMSO is added to each well. The plate is shaken for 10 minutes to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance at 560 nm is measured using an enzyme-linked immunosorbent monitor.

2. Measurement of Oxidative Stress Markers (SOD, MDA) [10]

-

Sample Preparation: Serum and kidney tissue homogenates are prepared from control and HSYA-treated animal groups.

-

Superoxide (B77818) Dismutase (SOD) Activity: SOD activity is determined using a commercial kit, often based on the WST-8 method, which measures the inhibition of the reduction of a water-soluble tetrazolium salt by superoxide anions.

-

Malondialdehyde (MDA) Level: MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, typically based on the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.

Anti-inflammatory Effects of this compound

HSYA mitigates inflammation by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[12][13][14]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of HSYA has been demonstrated through the significant reduction of various inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of HSYA

| Model System | Inducing Agent | HSYA Concentration | Outcome Measure | Result | Reference |

| Primary rat microglial cells | LPS | 5 µM | iNOS, TNFα, IL-1β, IL-6 mRNA expression | Dose-dependently decreased | [14] |

| IL-1β-induced chondrocytes | IL-1β | 2.5 to 40 µM | NO, PGE2, COX-2, TNF-α, IL-6, iNOS production | Inhibited in a dose-dependent manner | [12] |

| LPS-induced RAW264.7 macrophages | LPS | 50-100 µM | NLRP3 expression | Notably inhibited | [15] |